4-(Benzyloxy)-2-methoxyphenyl Formate
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Overview
Description
4-(Benzyloxy)-2-methoxyphenyl Formate is an organic compound that belongs to the class of benzyloxy derivatives It is characterized by the presence of a benzyloxy group attached to a methoxyphenyl formate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methoxyphenyl Formate typically involves the reaction of 4-(benzyloxy)-2-methoxyphenol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include formic acid, formic anhydride, or formyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-methoxyphenyl Formate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: Formation of benzyloxybenzyl alcohol.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-methoxyphenyl Formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methoxyphenyl Formate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)phenyl acetic acid
Comparison: 4-(Benzyloxy)-2-methoxyphenyl Formate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2-methoxy-4-phenylmethoxyphenyl) formate |
InChI |
InChI=1S/C15H14O4/c1-17-15-9-13(7-8-14(15)19-11-16)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChI Key |
FXPMPYPXAGDRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OC=O |
Origin of Product |
United States |
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